molecular formula C17H18N6O3S2 B6575677 N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[3-(morpholine-4-carbonyl)-5-(thiophen-2-yl)-1H-pyrazol-1-yl]acetamide CAS No. 1170156-28-1

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[3-(morpholine-4-carbonyl)-5-(thiophen-2-yl)-1H-pyrazol-1-yl]acetamide

Cat. No.: B6575677
CAS No.: 1170156-28-1
M. Wt: 418.5 g/mol
InChI Key: FZSKWJHCICBKNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[3-(morpholine-4-carbonyl)-5-(thiophen-2-yl)-1H-pyrazol-1-yl]acetamide is a complex organic compound featuring a thiadiazole ring and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the thiadiazole and pyrazole cores. The thiadiazole ring can be synthesized through the reaction of thiosemicarbazide with formic acid, while the pyrazole ring can be formed via the reaction of hydrazine with β-diketones.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific solvents can help improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of sulfoxides and sulfones.

  • Reduction: Formation of reduced thiadiazole derivatives.

  • Substitution: Formation of various substituted pyrazoles and thiadiazoles.

Scientific Research Applications

This compound has shown potential in several scientific research applications:

  • Medicinal Chemistry: It has been studied for its cytotoxic properties and potential use as an anticancer agent.

  • Material Science: Its unique structure makes it suitable for use in the development of new materials with specific properties.

  • Biology: Research has explored its interactions with biological targets, including enzymes and receptors.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets. The thiadiazole and pyrazole rings can bind to enzymes and receptors, leading to biological responses. The exact mechanism may involve the inhibition of certain pathways or modulation of receptor activity.

Comparison with Similar Compounds

  • Thiadiazole Derivatives: These compounds share the thiadiazole ring and are known for their diverse biological activities.

  • Pyrazole Derivatives: Compounds with the pyrazole ring are also studied for their medicinal properties.

Uniqueness: N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[3-(morpholine-4-carbonyl)-5-(thiophen-2-yl)-1H-pyrazol-1-yl]acetamide stands out due to its unique combination of thiadiazole and pyrazole rings, which may offer distinct biological activities compared to other similar compounds.

Properties

IUPAC Name

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[3-(morpholine-4-carbonyl)-5-thiophen-2-ylpyrazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6O3S2/c1-11-19-20-17(28-11)18-15(24)10-23-13(14-3-2-8-27-14)9-12(21-23)16(25)22-4-6-26-7-5-22/h2-3,8-9H,4-7,10H2,1H3,(H,18,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZSKWJHCICBKNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)CN2C(=CC(=N2)C(=O)N3CCOCC3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.